

# Preparing SHR1653 for In Vivo Studies: Application Notes and Protocols

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## Compound of Interest

Compound Name: SHR1653

Cat. No.: B1193598

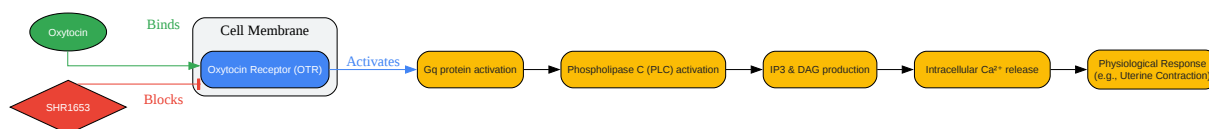
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and critical data for the preparation and in vivo use of **SHR1653**, a potent and selective oxytocin receptor (OTR) antagonist. **SHR1653** has demonstrated potential for the treatment of central nervous system (CNS)-related conditions due to its ability to penetrate the blood-brain barrier.[1][2]

## Mechanism of Action

**SHR1653** functions by competitively blocking the binding of oxytocin to the oxytocin receptor (OTR), a G-protein coupled receptor.[2] This inhibition prevents the activation of downstream signaling pathways, such as the Gq-mediated  $\text{Ca}^{2+}$  signaling cascade, which is involved in various physiological processes including smooth muscle contraction and neurotransmission. [2] Notably, **SHR1653** exhibits high selectivity for the OTR over the structurally similar vasopressin receptors (V1A, V1B, and V2), minimizing off-target effects.[1][3]



[Click to download full resolution via product page](#)**Caption: SHR1653** signaling pathway inhibition.

## Quantitative Data Summary

The following tables summarize key in vitro and in vivo data for **SHR1653**.

Table 1: In Vitro Activity and Selectivity

Parameter	Species/Target	Value	Reference
IC <sub>50</sub>	Human OTR	15 nM	[4][5]
K <sub>i</sub>	OTR	< 1 nM	[2]
Selectivity	vs. Vasopressin Receptors	>200-fold	[2]

Table 2: In Vivo Pharmacokinetic Parameters

Species	Route	Key Findings	Reference
Rat	IV	Low clearance	[3]
Dog	IV	Low clearance	[3]
Rat	Oral	Linear exposure escalation (30-150 mg/kg)	[3]
Dog	Oral	Linear exposure escalation (2-20 mg/kg)	[3]
Rodents	-	Brain-to-plasma ratio > 1	[2]

Table 3: Acute Toxicity in Rats (7-day study)

Parameter	Dose	Observation	Reference
NOAEL	300 mg/kg	No observed adverse effects	[3]
MTD	>900 mg/kg	Increased urinary output at 900 mg/kg	[3]

## Experimental Protocols

### Materials and Storage

- Compound: **SHR1653** powder
- Storage: Store the solid compound at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[2] Protect from light and moisture.[4][5] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4]

### Formulation Protocols for In Vivo Administration

**SHR1653** has low aqueous solubility. The following formulations have been shown to achieve a clear solution with a solubility of at least 2.5 mg/mL.[4][5] It is crucial to add each solvent sequentially and ensure the solution is clear before adding the next component.[5] Gentle heating and/or sonication can be used to aid dissolution.[4]

#### Protocol 1: PEG300 and Tween-80 Based Formulation

- Add 10% DMSO to the required amount of **SHR1653** and vortex until dissolved.
- Add 40% PEG300 and mix thoroughly until the solution is clear.
- Add 5% Tween-80 and mix until the solution is clear.
- Finally, add 45% Saline and mix to achieve the final formulation.

#### Protocol 2: SBE-β-CD Based Formulation

- Prepare a 20% (w/v) solution of SBE-β-CD in saline.

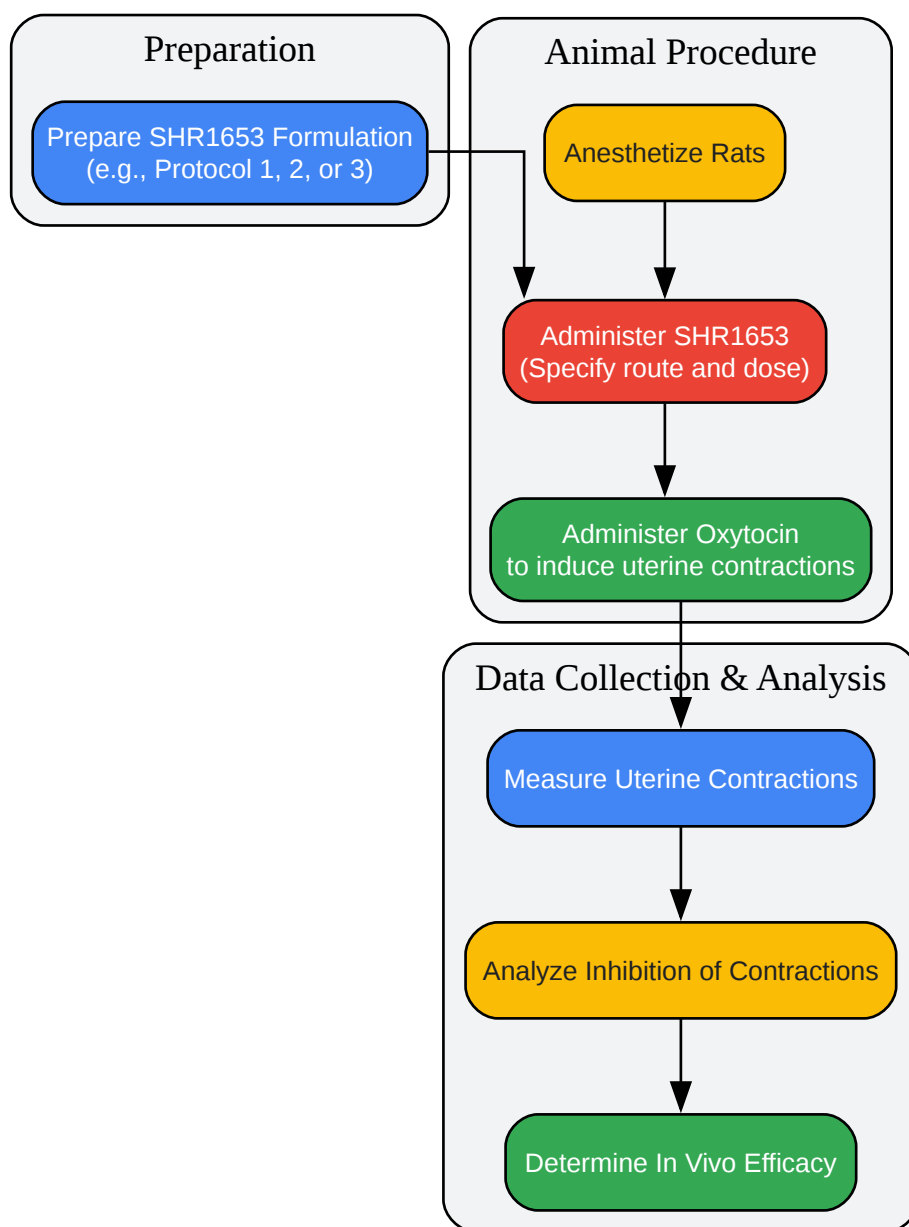
- Dissolve **SHR1653** in 10% DMSO.
- Add 90% of the 20% SBE- $\beta$ -CD in saline solution to the DMSO/**SHR1653** mixture and mix until clear.

#### Protocol 3: Corn Oil Based Formulation

- Dissolve **SHR1653** in 10% DMSO.
- Add 90% Corn Oil to the DMSO/**SHR1653** mixture and mix thoroughly until a clear solution is obtained.

## In Vivo Dosing and Efficacy Model Workflow

The following diagram outlines a general workflow for an in vivo efficacy study, using the rat uterine contraction model as an example.[\[3\]](#)



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**Caption:** General workflow for in vivo efficacy testing.

## Safety and Handling

- **SHR1653** is for research use only and not for human or veterinary use.<sup>[2]</sup>
- Follow standard laboratory safety procedures when handling the compound and preparing formulations.

- For injectable solutions, ensure sterility by using sterile components and aseptic techniques. Filtration through a 0.22 µm filter is recommended.[6]
- Always monitor animals for any adverse effects following administration.[7]

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## References

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